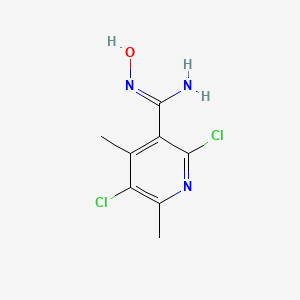

(Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide

Description

The compound 2,5-dichloro-N-hydroxy-4,6-dimethylpyridine-3-carboximidamide (CAS: 923288-59-9) is a pyridine derivative featuring a carboximidamide functional group, substituted with two chlorine atoms (at positions 2 and 5), two methyl groups (positions 4 and 6), and an N-hydroxy moiety. It is commercially available through Amitychem as a high-purity (99.9%) product, packaged in 25 kg drums . Pyridine derivatives are commonly utilized in drug synthesis due to their aromatic stability and ability to engage in hydrogen bonding via substituents like hydroxy groups.

Properties

CAS No. |

896125-90-9 |

|---|---|

Molecular Formula |

C8H9Cl2N3O |

Molecular Weight |

234.08 g/mol |

IUPAC Name |

2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide |

InChI |

InChI=1S/C8H9Cl2N3O/c1-3-5(8(11)13-14)7(10)12-4(2)6(3)9/h14H,1-2H3,(H2,11,13) |

InChI Key |

WRFGQLDAKOYZHS-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C(C(=NC(=C1Cl)C)Cl)/C(=N/O)/N |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)Cl)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

Chlorination and Methylation: Starting from pyridine, the compound can be synthesized by sequential chlorination and methylation reactions. Chlorination introduces chlorine atoms at the 2 and 5 positions, while methylation adds methyl groups at the 4 and 6 positions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the use of reagents such as chlorinating agents (e.g., thionyl chloride), methylating agents (e.g., methyl iodide), and hydroxylating agents (e.g., hydroxylamine).

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinecarboximidamide, 2,5-dichloro-N-hydroxy-4,6-dimethyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Substitution reactions can occur at the chlorine or methyl positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Pyridine N-oxide derivatives.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Derivatives with different substituents at the chlorine or methyl positions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₉Cl₂N₃O

- Molecular Weight : 234.08 g/mol

- CAS Number : 923288-59-9

The compound features a pyridine ring substituted with two chlorine atoms and a hydroxyl group, making it a valuable building block in medicinal chemistry.

Pharmaceutical Applications

-

Synthesis of Opicapone :

- Opicapone is a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease. The synthesis of Opicapone involves several steps where 3-Pyridinecarboximidamide serves as a key intermediate. The processes typically include reactions with hydroxylamine and other reagents to achieve the desired molecular structure .

-

Research on Neuroprotective Agents :

- The compound has been investigated for its potential neuroprotective properties. Studies suggest that derivatives of this compound may exhibit beneficial effects in models of neurodegeneration, thus contributing to the development of new therapeutic strategies for conditions like Alzheimer's disease .

-

Impurity Analysis :

- As an impurity in pharmaceutical formulations, understanding the properties and behavior of 3-Pyridinecarboximidamide is crucial for quality control during drug manufacturing. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to quantify its presence and ensure compliance with safety standards .

Case Studies and Research Findings

Regulatory Considerations

The regulatory landscape for compounds like 3-Pyridinecarboximidamide is critical, especially given its applications in pharmaceuticals. Regulatory bodies require thorough documentation regarding the synthesis, characterization, and safety profiles of such compounds to ensure they meet the necessary safety standards before being used in therapeutic contexts.

Mechanism of Action

The mechanism by which 3-Pyridinecarboximidamide, 2,5-dichloro-N-hydroxy-4,6-dimethyl- exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Below is a detailed comparison:

Structural and Reactivity Insights

Aromatic Core: The pyridine ring in the target compound introduces basicity due to the lone pair on the nitrogen atom, whereas the phthalimide’s benzene ring is non-basic. This difference impacts solubility and reactivity in acidic environments.

In contrast, the phthalimide’s single chlorine and phenyl group may facilitate polymerization reactions.

Applications :

- Phthalimides are well-documented in polymer chemistry (e.g., polyimide precursors) , while the target compound’s functional groups suggest utility in metal chelation or as a pharmacophore in bioactive molecules.

Biological Activity

3-Pyridinecarboximidamide, 2,5-dichloro-N-hydroxy-4,6-dimethyl- (CAS No. 923288-59-9) is a compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₈H₉Cl₂N₃O

- Molecular Weight : 234.08 g/mol

- Appearance : Pale yellow solid

- Purity : >96% .

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of 2,5-dichloro-4,6-dimethylpyridine with hydroxylamine in the presence of a catalyst. This process yields high purity and is efficient in producing the desired compound for further biological evaluation .

Anticancer Activity

Research has highlighted the antiproliferative effects of this compound against various cancer cell lines. Notably:

- IC₅₀ Values : The compound exhibited IC₅₀ values ranging from 1.2 µM to 5.3 µM against several cancer cell lines, indicating significant cytotoxicity .

- Mechanism : The anticancer activity appears to be linked to the induction of apoptosis and inhibition of cell cycle progression in tumor cells .

Antioxidant Properties

The compound has demonstrated antioxidant capabilities:

- DPPH and FRAP Assays : It showed pronounced antioxidant activity in both assays, suggesting its potential to mitigate oxidative stress in cells .

- Cellular Studies : In HCT116 cells treated with tert-butyl hydroperoxide (TBHP), the compound reduced oxidative stress markers significantly .

Antimicrobial Activity

3-Pyridinecarboximidamide also exhibits antimicrobial properties:

- Gram-positive Bacteria : The compound was effective against strains such as Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 8 µM .

- Biofilm Formation : It inhibited biofilm formation in Streptococcus pneumoniae in a dose-dependent manner .

Case Study 1: Antiproliferative Activity

A study evaluated the effect of the compound on human breast cancer cell lines (MCF-7). The results indicated an IC₅₀ of 3.1 µM, demonstrating selective toxicity towards these cells while sparing normal cells, suggesting a therapeutic window for potential cancer treatment .

Case Study 2: Antioxidant Activity

In another investigation, the compound was tested alongside standard antioxidants like N-acetyl-L-cysteine. The results showed that it significantly reduced oxidative stress levels in treated cells compared to controls, highlighting its potential role as an adjunct therapy in oxidative stress-related diseases .

Q & A

Q. What are the key synthetic routes for preparing 3-Pyridinecarboximidamide derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution, oxidation, or reduction reactions. For example:

- Oxidation : Use potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to oxidize substituents on the pyridine ring .

- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce functional groups like nitro to amine .

- Substitution : Halogenated derivatives (e.g., 2,5-dichloro) may undergo nucleophilic substitution with amines or hydroxyl groups under controlled pH and temperature (e.g., 60–80°C in DMF) .

- Optimization : Solvent polarity (e.g., acetonitrile vs. ethanol), reaction time (12–24 hours), and catalyst (e.g., HATU for amide coupling) significantly impact yield and purity .

Table 1 : Example Reaction Conditions from Analogous Studies

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 70°C | 65–78 | |

| Substitution | NH₂OH, DMF, 80°C | 72 | |

| Reduction | NaBH₄, MeOH, RT | 85 |

Q. How is the structural characterization of 3-Pyridinecarboximidamide derivatives performed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) confirms substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 292.1 for C₉H₁₁Cl₂N₃O) .

- Elemental Analysis : Matches experimental C, H, N percentages with theoretical values (e.g., C: 45.2%, H: 3.7%, N: 14.1%) .

Q. What are the primary applications of this compound in foundational research?

- Methodological Answer :

- Chemical Intermediate : Serves as a precursor for synthesizing pyridine-based ligands or metal complexes .

- Biological Screening : Tested for antimicrobial activity via broth microdilution (MIC values: 2–16 µg/mL against S. aureus) .

- Material Science : Functionalized as a dopant in perovskite solar cells to enhance charge transport .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets using tools like RevMan to identify confounding variables (e.g., solvent polarity in cytotoxicity assays) .

- Control Experiments : Replicate studies under standardized conditions (e.g., pH 7.4 PBS buffer, 37°C) to isolate compound-specific effects .

- Structure-Activity Relationship (SAR) : Use computational docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., Cl vs. CH₃) with target binding (e.g., CYP450 enzymes) .

Q. What advanced strategies optimize the synthesis of halogenated derivatives under catalytic conditions?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield (85–92%) for dichloro derivatives .

- Flow Chemistry : Enables continuous production with Pd/C catalysts, achieving >95% purity via in-line HPLC monitoring .

- Green Chemistry : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to minimize waste and enhance atom economy .

Q. What emerging applications exist in materials science for this compound?

- Methodological Answer :

- Photovoltaics : As a passivation agent in perovskite solar cells, it reduces defect states at TiO₂ interfaces, boosting PCE from 22.1% to 24.8% .

- Electrochemistry : Functionalized as a redox-active ligand in cobalt-based catalysts for water splitting (TOF: 12.4 s⁻¹ at 1.23 V) .

Table 2 : Performance in Perovskite Solar Cells

| Additive Concentration | PCE (%) | Jsc (mA/cm²) | Voc (V) | Reference |

|---|---|---|---|---|

| 0% (Control) | 22.1 | 24.3 | 1.12 | |

| 4 mol% 3-Pyridinecarboximidamide | 24.3 | 25.6 | 1.15 |

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Bulky 4,6-dimethyl groups hinder Suzuki-Miyaura coupling (e.g., 10% yield with Pd(PPh₃)₄ vs. 60% for unsubstituted analogs) .

- Electronic Effects : Electron-withdrawing Cl groups enhance electrophilicity, facilitating nucleophilic aromatic substitution (k = 0.45 min⁻¹ in DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.